

A Comprehensive Technical Guide to the Synthesis and Preparation of 1,5-Diiodopentane

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the primary synthetic routes for **1,5-diiodopentane** (CAS No: 628-77-3), a versatile chemical intermediate.[1] With applications ranging from a crosslinking reagent to a precursor in the synthesis of pharmaceuticals and specialty chemicals, a robust understanding of its preparation is crucial for laboratory and industrial applications.[1] This guide details established methodologies, presents quantitative data in a structured format, and offers clear visualizations of the chemical pathways and experimental workflows.

Physical and Chemical Properties

1,5-Diiodopentane is a colorless to pale yellow liquid, characterized by the presence of two primary alkyl iodide functionalities separated by a three-carbon chain.[1][2] This structure makes it highly susceptible to bimolecular nucleophilic substitution (SN2) reactions, as the carbon-iodine bond is the longest and weakest among carbon-halogen bonds, facilitating the departure of the iodide ion.[2] The compound is typically stabilized with copper.[3][4]



Property	Value	Source(s)
Molecular Formula	C5H10I2	[1][5][6]
Molecular Weight	323.94 g/mol	[6]
CAS Number	628-77-3	[1][2][7]
Density	2.177 g/mL at 25 °C	
Boiling Point	101-102 °C at 3 mmHg	
Refractive Index	n20/D 1.6002	
Assay/Purity	Typically ≥97%	[3][6]
Appearance	Clear, colorless or yellow to orange liquid	[1][3]
Solubility	Soluble in organic solvents like ethanol, ether, and chloroform	[1]

Primary Synthesis Routes

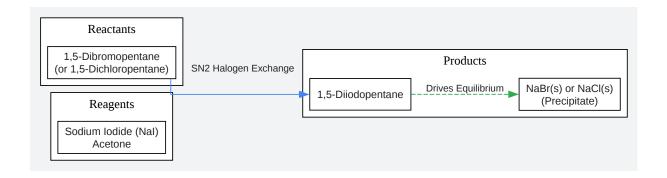
There are two primary, well-documented methods for the laboratory synthesis of **1,5-diiodopentane**: the Finkelstein reaction for halogen exchange and the conversion from **1,5-pentanediol**.

Route 1: Halogen Exchange via the Finkelstein Reaction

The most common and efficient method for preparing **1,5-diiodopentane** is the Finkelstein reaction.[2] This classic SN2 reaction involves the exchange of one halogen atom for another. [8] In this context, a **1,5-dihalopentane**, such as **1,5-dichloropentane** or **1,5-dibromopentane**, is treated with an excess of an alkali metal iodide, most commonly sodium iodide (NaI).[2]

The reaction is typically conducted in a polar aprotic solvent like acetone.[2][8][9] The success of the reaction is driven by Le Châtelier's principle; sodium iodide is soluble in acetone, whereas the resulting sodium chloride (NaCl) or sodium bromide (NaBr) byproducts are not.[8] [9] The precipitation of these salts from the reaction mixture drives the equilibrium towards the formation of the desired **1,5-diiodopentane**.[8][9]





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Finkelstein reaction pathway for **1,5-diiodopentane** synthesis.

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,5-dibromopentane (1.0 equivalent) and dry acetone (approx. 10-15 mL per gram of dibromide).
- Reagent Addition: Add sodium iodide (a significant excess, typically 2.5 to 3.0 equivalents) to the stirred solution.
- Reaction Conditions: Heat the mixture to reflux. The reaction progress is visually indicated by the formation of a white precipitate (NaBr or NaCl).[9] Maintain reflux for a period of 24 to 48 hours to ensure complete conversion.
- Work-up: After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium salt. Wash the salt with a small amount of fresh acetone.
- Extraction: Combine the filtrate and washings. Remove the bulk of the acetone under reduced pressure. Dilute the residue with diethyl ether and wash sequentially with water, a dilute solution of sodium thiosulfate (to remove any residual iodine), and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
- Purification: Purify the crude product by vacuum distillation to yield pure 1,5-diiodopentane.
 [10]

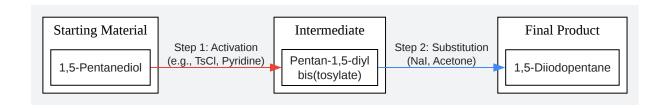


Parameter	Typical Value / Condition	
Starting Material	1,5-Dibromopentane or 1,5-Dichloropentane	
Reagent	Sodium Iodide (NaI)	
Solvent	Acetone (dry)	
Temperature	Reflux (approx. 56 °C)	
Reaction Time	24 - 48 hours	
Typical Yield	>90% (based on similar reactions[9])	

Route 2: Synthesis from 1,5-Pentanediol

An alternative route to **1,5-diiodopentane** begins with **1,5-pentanediol.**[2] This method is fundamentally a two-step process. The hydroxyl (-OH) groups of the diol are poor leaving groups and must first be converted into a more reactive functionality that is easily displaced by an iodide nucleophile.[2]

A common strategy involves converting the diol into a ditosylate or dimesylate by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine. The resulting sulfonate ester is an excellent leaving group. The intermediate is then subjected to a Finkelstein-type reaction with sodium iodide to yield the final product.



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Two-step synthesis of **1,5-diiodopentane** from **1,5-pentanediol**.

Step 1: Synthesis of Pentane-1,5-diyl bis(4-methylbenzenesulfonate) (Ditosylate)



- Reaction Setup: Cool a solution of 1,5-pentanediol (1.0 equivalent) in an excess of dry pyridine in an ice bath (0 °C).
- Reagent Addition: Slowly add p-toluenesulfonyl chloride (TsCl) (slightly more than 2.0 equivalents) in portions, ensuring the temperature remains below 5 °C.
- Reaction Conditions: Stir the mixture at 0 °C for several hours, then allow it to stand at a low temperature (e.g., 4 °C) overnight.
- Work-up: Pour the reaction mixture into a beaker of ice-water to precipitate the crude ditosylate. Filter the solid, wash it thoroughly with cold water and cold dilute HCl to remove pyridine, and then again with water.
- Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure ditosylate intermediate.

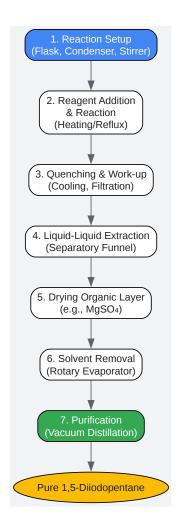
Step 2: Conversion of Ditosylate to 1,5-Diiodopentane

- Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve the purified ditosylate (1.0 equivalent) in dry acetone.
- Reagent Addition: Add sodium iodide (a slight excess, approx. 2.2 equivalents).
- Reaction Conditions: Heat the mixture to reflux for several hours until the reaction is complete (can be monitored by TLC).
- Work-up and Purification: Follow the work-up, extraction, and purification steps (vacuum distillation) as described in the Finkelstein reaction protocol above.

General Experimental and Purification Workflow

Regardless of the synthetic route chosen, the overall process follows a logical sequence of reaction, isolation, and purification. The workflow ensures the removal of unreacted starting materials, reagents, and byproducts to achieve the desired product purity.





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General workflow for synthesis and purification of **1,5-diiodopentane**.

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